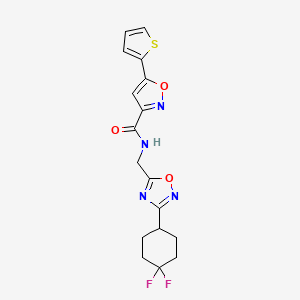

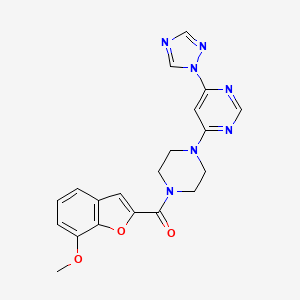

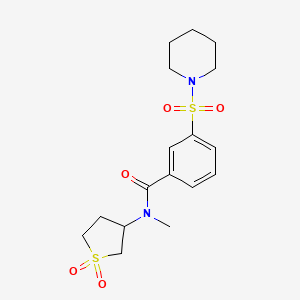

N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, an amide group, and a fluorobenzyl group. Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring. It is often found in various pharmaceuticals due to its diverse biological activities .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, thiazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and can undergo electrophilic and nucleophilic substitution reactions .Applications De Recherche Scientifique

Fluorescent and Electrochromic Materials

One application of structurally related compounds involves the development of fluorescent materials with potential uses in optoelectronics and sensing. Thiazolothiazole fluorophores, for example, exhibit strong blue fluorescence and reversible electrochromic properties, which are promising for multifunctional optoelectronic applications and electron transfer sensing. These materials show high quantum yields and long-lived fluorescence lifetimes, making them attractive for a variety of photochemical applications (Woodward et al., 2017).

Anticancer and Antimicrobial Agents

Another significant area of application is in the development of anticancer and antimicrobial agents. Compounds with thiazole and thiazolidine cores have been synthesized and tested for their biological activities. For instance, derivatives of 1,3,4-thiadiazole compounds have shown potential as anticancer agents, with some demonstrating DNA protective abilities against oxidative damage and notable cytotoxicity against cancer cell lines. These compounds exhibit interesting pharmacological profiles that could be useful for the development of new therapeutic strategies (Gür et al., 2020).

Neuroprotection and Enzyme Inhibition

Research has also focused on the potential neuroprotective properties of related compounds. For example, novel Na+/Ca2+ exchange inhibitors have been identified that preferentially inhibit NCX3 and offer protection against hypoxia/reoxygenation-induced neuronal cell damage. Such compounds could have therapeutic potential as neuroprotective drugs, offering a new approach to treating conditions like stroke or traumatic brain injury (Iwamoto & Kita, 2006).

Antipsychotic Potential

Interestingly, derivatives of the compound class have shown potential as antipsychotic agents. A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were synthesized and evaluated for their pharmacological effects. These compounds reduced spontaneous locomotion in mice without causing ataxia and did not interact with D2 dopamine receptors, suggesting a novel mechanism of action for antipsychotic effects (Wise et al., 1987).

Mécanisme D'action

The mechanism of action would depend on the specific biological activity of the compound. Thiazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects . The exact mechanism would depend on the specific target of the compound in the body.

Propriétés

IUPAC Name |

N-[4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O4S/c1-28-17-8-5-14(9-18(17)29-2)20(27)25-21-24-16(12-30-21)10-19(26)23-11-13-3-6-15(22)7-4-13/h3-9,12H,10-11H2,1-2H3,(H,23,26)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYAHASYNNVBKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2745396.png)

![4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid](/img/structure/B2745400.png)

![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2745401.png)

![2-methyl-1-{1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2745405.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2745412.png)